![molecular formula C12H10Br2ClN3O B3555464 4-bromo-N-(4-bromo-2-chlorophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B3555464.png)
4-bromo-N-(4-bromo-2-chlorophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
Overview
Description
4-bromo-N-(4-bromo-2-chlorophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide, commonly known as BRD-7552, is a chemical compound that has been extensively studied in scientific research for its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives and has been found to possess a variety of biological activities.
Mechanism of Action
The mechanism of action of BRD-7552 involves the inhibition of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, BRD-7552 can alter the expression of genes that are involved in various cellular processes, including cell growth and differentiation.
Biochemical and physiological effects:
BRD-7552 has been found to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the growth of fungi, and reduce inflammation in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using BRD-7552 in lab experiments is its ability to selectively inhibit HDACs, which can lead to more specific and targeted effects compared to other HDAC inhibitors. However, one limitation of using BRD-7552 is its relatively low potency compared to other HDAC inhibitors, which may require higher concentrations to achieve desired effects.
Future Directions
There are several future directions for the research on BRD-7552. One area of interest is its potential use in combination therapies with other anticancer agents. Another future direction is the development of more potent derivatives of BRD-7552 that may have improved therapeutic properties. Additionally, further studies are needed to better understand the mechanisms of action and potential side effects of BRD-7552.
Scientific Research Applications
BRD-7552 has been studied for its potential therapeutic applications in various fields of medicine. It has been found to possess anticancer, antifungal, and anti-inflammatory properties. Its ability to inhibit the activity of certain enzymes, such as histone deacetylases, has made it a promising candidate for the development of new cancer therapies.
properties
IUPAC Name |
4-bromo-N-(4-bromo-2-chlorophenyl)-1,5-dimethylpyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Br2ClN3O/c1-6-10(14)11(17-18(6)2)12(19)16-9-4-3-7(13)5-8(9)15/h3-5H,1-2H3,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNPSVZVDFCZJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C(=O)NC2=C(C=C(C=C2)Br)Cl)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Br2ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.49 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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